
TP-472
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Applications De Recherche Scientifique
Melanoma Treatment
A study demonstrated that TP-472 effectively blocks melanoma tumor growth both in vitro and in vivo. In cell culture experiments, this compound was shown to suppress ECM-mediated oncogenic signaling pathways, leading to reduced cell viability and increased apoptosis. In mouse models, administration of this compound resulted in significant tumor volume reduction compared to control groups .
Uterine Leiomyosarcoma
In uLMS, this compound treatment has been linked to a distinct alteration in the transcriptome of cancer cells. Bioinformatics analyses revealed that this compound influences critical signaling pathways such as KRAS signaling, TNF-alpha signaling via NF-kB, and mTORC1 signaling. This suggests that targeting BRD9 could be a novel therapeutic strategy for treating aggressive forms of uterine cancer .
Study on Melanoma Tumor Growth
In a controlled experiment involving NSG mice injected with melanoma cells, this compound was administered intraperitoneally at 20 mg/kg every other day. Results indicated a marked decrease in tumor size over the treatment period compared to the vehicle-treated group, confirming the compound's efficacy as a potential therapeutic agent against melanoma .
Parameter | Control (Vehicle) | This compound Treatment |
---|---|---|
Initial Tumor Volume | 100 mm³ | 100 mm³ |
Final Tumor Volume | 300 mm³ | 50 mm³ |
Treatment Duration | N/A | 14 days |
RNA-seq Analysis in Uterine Leiomyosarcoma
A comparative RNA-seq analysis of uLMS cells treated with this compound revealed significant gene expression changes associated with cell cycle regulation and apoptosis. The study identified enriched modules linked to these processes, highlighting the potential of this compound as a therapeutic agent for uLMS .
Gene Set | Expression Change |
---|---|
Interferon-alpha response | Upregulated |
KRAS signaling | Downregulated |
MYC targets | Upregulated |
TNF-alpha signaling via NF-kB | Downregulated |
mTORC1 signaling | Upregulated |
Selectivity and Off-target Effects
This compound exhibits selectivity for its target proteins with minimal off-target effects. In binding assays, it showed >30-fold selectivity over other bromodomain family members except BRD7. The compound's selectivity profile indicates it may have fewer side effects compared to less specific inhibitors .
Propriétés
Formule moléculaire |
C20H19N3O2 |
---|---|
Poids moléculaire |
333.391 |
Nom IUPAC |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP-472; TP 472; TP472. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.